In-Depth Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one 1-oxide
In-Depth Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,2-benzisothiazol-3(2H)-one 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, physicochemical characteristics, and spectral properties. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate further research and application of this compound.
Chemical Identity and Structure
1,2-Benzisothiazol-3(2H)-one 1-oxide is a derivative of benzisothiazolinone, characterized by the presence of a sulfoxide group at the 1-position. This modification significantly influences the electronic properties and reactivity of the core benzisothiazole scaffold.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 14599-38-3 | [1] |
| Molecular Formula | C₇H₅NO₂S | [1] |
| Molecular Weight | 167.19 g/mol | [1] |
| IUPAC Name | 1-oxo-1,2-benzothiazol-3-one | [1] |
| Synonyms | 1,2-benzisothiazol-3(2H)-one, 1-oxide | [1] |
The foundational structure of 1,2-benzisothiazol-3(2H)-one consists of a benzene ring fused to a five-membered isothiazole ring.[2] The introduction of an oxygen atom at the sulfur atom to form the 1-oxide derivative alters the geometry and electron distribution of the heterocyclic ring.
Synthesis
The primary route for the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide is the selective oxidation of the parent compound, 1,2-benzisothiazol-3(2H)-one. Care must be taken to avoid over-oxidation to the corresponding 1,1-dioxide (saccharin).
Selective Oxidation using Selectfluor
A modern and efficient method for the selective oxidation of benzisothiazolones utilizes Selectfluor as the oxidizing agent in an aqueous medium. This approach is noted for its high yields and excellent tolerance of various functional groups.[3][4][5]
Experimental Protocol: Synthesis of 1,2-Benzisothiazol-3(2H)-one 1-oxide via Selective Oxidation [4]
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Materials: 1,2-benzisothiazol-3(2H)-one, Selectfluor, Dimethylformamide (DMF), Water, Ethyl acetate, Sodium sulfate (Na₂SO₄), Brine.
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Procedure:
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To a 25 mL tube, add 1,2-benzisothiazol-3(2H)-one (0.2 mmol), Selectfluor (0.2 mmol), DMF (0.2 mL), and H₂O (1.8 mL).
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Stir the reaction mixture vigorously at room temperature for 1 hour.
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Upon completion of the reaction, add ethyl acetate (5 mL).
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Wash the organic phase with H₂O (2 x 5 mL) and then with brine (5 mL).
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Dry the organic phase over Na₂SO₄ and filter.
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Concentrate the filtrate under reduced pressure to yield the product.
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This method provides a green and facile route to the desired 1-oxide without the need for column chromatography for purification.[3][4][5]
DOT Script for Synthesis Pathway
Caption: Synthetic pathway for 1,2-benzisothiazol-3(2H)-one 1-oxide.
Physicochemical Properties
While extensive experimental data for the unsubstituted 1,2-benzisothiazol-3(2H)-one 1-oxide is limited in publicly available literature, the properties of the parent compound provide a baseline for expected characteristics. The introduction of the polar sulfoxide group is anticipated to increase solubility in polar solvents and elevate the melting point compared to the parent compound.
Table 2: Physicochemical Properties of 1,2-benzisothiazol-3(2H)-one (Parent Compound)
| Property | Value | Source |
| Melting Point | 154-158 °C | [6] |
| Solubility | Soluble in dichloromethane, dimethyl sulfoxide, methanol. | [6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The aromatic protons are expected to appear as a complex series of multiplets in the downfield region of the spectrum. For example, in 2-propylbenzo[d]isothiazol-3(2H)-one-1-oxide, the aromatic protons are observed in the ranges of 8.01-7.98 ppm, 7.92-7.89 ppm, and 7.83-7.73 ppm.[2]
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¹³C NMR: The spectrum will provide key information about the carbon framework of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) and the sulfoxide group (S=O).
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound, confirming its identity.
DOT Script for Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
Biological Activity
While the parent compound, 1,2-benzisothiazol-3(2H)-one, is a well-known biocide with broad antimicrobial activity, the specific biological profile of the 1-oxide derivative is less characterized.[6] However, oxidative derivatives of benzisothiazolones have garnered attention for their potential biological properties, including antifungal, anxiolytic, and psychotropic activities.[4] Further research is warranted to fully elucidate the pharmacological and toxicological profile of 1,2-benzisothiazol-3(2H)-one 1-oxide.
Conclusion
1,2-Benzisothiazol-3(2H)-one 1-oxide represents an intriguing scaffold for further investigation in drug discovery and materials science. The development of efficient and selective synthetic methods, such as the use of Selectfluor, opens avenues for the synthesis and evaluation of a wider range of derivatives. This technical guide provides a foundational understanding of its chemical properties, which is essential for guiding future research endeavors. Further studies are required to fully characterize its physicochemical properties and to explore its potential biological activities.
References
- 1. 1,2-benzisothiazol-3(2H)-one 1-oxide | C7H5NO2S | CID 5497096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-benzisothiazol-3(2H)-one 1-oxide | 14599-38-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Oxidation of Benzo[ d]isothiazol-3(2 H)-Ones Enabled by Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]
